molecular formula C23H15FO5 B14112272 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B14112272
M. Wt: 390.4 g/mol
InChI Key: HSPMQNZGMWLJBG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a synthetic chromene-derived compound characterized by a 4-oxo-4H-chromen core substituted with a 4-methoxyphenyl group at position 3 and a 4-fluorobenzoate ester at position 5. The molecular formula is C24H17FO5 (exact mass: ~420.39 g/mol). Chromene derivatives are widely studied for their biological activities, including antiproliferative, enzyme inhibitory, and anti-inflammatory properties. The 4-fluorobenzoate moiety enhances metabolic stability and modulates electronic properties, while the 4-methoxyphenyl group contributes to hydrophobic interactions in biological systems .

Properties

Molecular Formula

C23H15FO5

Molecular Weight

390.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate

InChI

InChI=1S/C23H15FO5/c1-27-17-8-4-14(5-9-17)20-13-28-21-12-18(10-11-19(21)22(20)25)29-23(26)15-2-6-16(24)7-3-15/h2-13H,1H3

InChI Key

HSPMQNZGMWLJBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions, followed by cyclization.

    Introduction of the 4-methoxyphenyl group: This step involves the substitution of the chromenone core with a 4-methoxyphenyl group, typically through a Friedel-Crafts acylation reaction.

    Esterification with 4-fluorobenzoic acid: The final step involves the esterification of the chromenone derivative with 4-fluorobenzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has shown promise in biological assays for its potential anti-inflammatory, antioxidant, and antimicrobial activities.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer, due to its ability to inhibit certain enzymes and signaling pathways.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with various molecular targets and pathways. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may interfere with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to the modulation of cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen Core

Position 7 Substituents

The 7-position of the chromen core is critical for bioactivity. Modifications here significantly alter pharmacological profiles:

Compound Name 7-Substituent Molecular Formula Key Biological Findings Source
Target Compound 4-Fluorobenzoate C24H17FO5 Antiproliferative (PC-3: IC50 ~2 µM)*
3-(4-Methoxyphenyl)-7-(piperidine-1-carboxylate) Piperidine-1-carboxylate C26H27NO6 AChE/BuChE inhibition (IC50 ~1–5 µM)
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate Acetate C19H15O5 Improved metabolic stability
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate 4-Methoxybenzoate C24H18O7 Increased polarity, reduced logP

*Hypothetical extrapolation based on structural analogues in .

  • 4-Fluorobenzoate vs. Piperidine-1-carboxylate : The target compound’s 4-fluorobenzoate group offers a balance of electron-withdrawing effects and moderate hydrophobicity, enhancing membrane permeability compared to the bulkier piperidine carbamate in compound 19 .
  • Acetate vs. 4-Fluorobenzoate : The acetate group (compound in ) is smaller and more prone to hydrolysis, reducing in vivo half-life compared to the fluorobenzoate ester .
Position 3 and Additional Modifications

Variations at position 3 and other sites influence steric and electronic properties:

Compound Name Position 3 Substituent Additional Modifications Key Findings Source
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate 4-Methoxyphenoxy 2-Methyl group Increased steric hindrance, reduced activity
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate 4-Chlorophenyl 2-Trifluoromethyl Enhanced cytotoxicity (hypothesized)
Formononetin-dithiocarbamate hybrid (8i) 4-Methoxyphenyl Dithiocarbamate chain PC-3 IC50 = 1.97 µM; MAPK/Wnt pathway inhibition
  • Methoxyphenoxy vs.
  • Trifluoromethyl Addition : The trifluoromethyl group in enhances lipophilicity and metabolic resistance, likely improving target engagement in hydrophobic binding pockets .

Electronic and Physicochemical Properties

The substituents’ electronic effects (electron-withdrawing/donating) and logP values critically influence drug-likeness:

Compound Name Key Substituents logP* Topological Polar Surface Area (Ų)
Target Compound 4-Fluorobenzoate ~3.5 61.8
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate 4-Methoxybenzoate ~2.8 72.4
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 4-Chlorophenyl + 3-methoxybenzoate ~4.1 58.9

*Estimated using XLogP3 .

  • Fluorine vs. Methoxy : The 4-fluorobenzoate in the target compound has a higher logP (~3.5) than the 4-methoxy analogue (~2.8), favoring better membrane permeability .
  • Chlorophenyl vs. Methoxyphenyl : The chlorophenyl group in increases logP (~4.1), enhancing hydrophobicity for targets like kinase domains .

Biological Activity

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a compound belonging to the chromone family, which has garnered attention for its potential biological activities. Chromones and their derivatives are known for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and data.

Chemical Structure

The molecular formula of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is C19H15O5F. The structure features a chromone core substituted with a methoxyphenyl group and a fluorobenzoate moiety, which may influence its biological activity.

Biological Activity Overview

Research has indicated that chromone derivatives exhibit a range of biological activities. The following sections detail specific activities associated with 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate.

Antioxidant Activity

Chromone derivatives are often evaluated for their antioxidant potential. A study on related compounds suggests that the presence of methoxy groups can enhance radical scavenging activity. This is attributed to the electron-donating effect of the methoxy group, which stabilizes free radicals.

CompoundIC50 (µM)Reference
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoateTBD
Related Chromone Derivative19.2

Enzyme Inhibition

The compound's potential as an inhibitor of cholinesterases (AChE and BChE) has been explored. Inhibitors of these enzymes are significant in treating Alzheimer's disease. The structure–activity relationship (SAR) indicates that halogen substitutions can enhance inhibitory activity.

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoateTBDTBD
Related Compound10.47.7

Cytotoxicity

Cytotoxicity against cancer cell lines is another area of interest. Chromone derivatives have shown varying degrees of cytotoxic effects on cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The presence of methoxy and fluorine substituents may enhance these effects.

Cell LineIC50 (µM)Reference
MCF-7TBD
Hek293TBD

Case Studies

  • Anti-Alzheimer's Activity : A study evaluating various chromone derivatives found that those with electron-withdrawing groups exhibited improved inhibition against AChE and BChE, suggesting potential therapeutic applications in Alzheimer's disease management.
  • Cytotoxicity Evaluation : In vitro studies demonstrated that specific substitutions on the chromone scaffold significantly impacted cytotoxicity profiles against various cancer cell lines, indicating that further exploration could yield promising anticancer agents.

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